molecular formula C11H12ClN3O B13971382 2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

Cat. No.: B13971382
M. Wt: 237.68 g/mol
InChI Key: VBFPDCFXUIYYQS-UHFFFAOYSA-N
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Description

2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is a compound belonging to the class of pyrrolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a selective inhibitor of certain kinases, making it a valuable candidate for drug development and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to the target compound . The reaction conditions often include the use of solvents like butanol, dioxane, or methanol, and catalysts such as potassium carbonate or thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts selectivity towards certain kinases like CDK2. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

2-chloro-7-cyclopentyl-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C11H12ClN3O/c12-11-13-6-7-5-9(16)15(10(7)14-11)8-3-1-2-4-8/h6,8H,1-5H2

InChI Key

VBFPDCFXUIYYQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)CC3=CN=C(N=C32)Cl

Origin of Product

United States

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